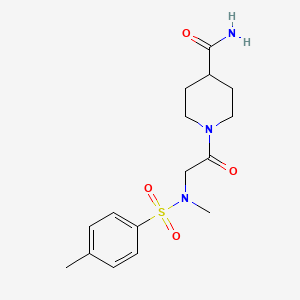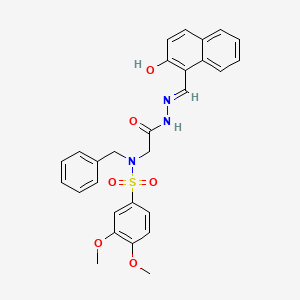
N-(4-acetamidophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetamidophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide, also known as AFO, is a chemical compound that has gained significant interest in recent years due to its potential applications in scientific research. AFO belongs to the class of oxadiazole derivatives and has been shown to exhibit a range of biochemical and physiological effects. In
作用機序
The mechanism of action of N-(4-acetamidophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide is not yet fully understood. However, it has been suggested that N-(4-acetamidophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide may inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. Further research is needed to fully understand the mechanism of action of N-(4-acetamidophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide.
Biochemical and Physiological Effects:
N-(4-acetamidophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-(4-acetamidophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to exhibit antioxidant properties, which could be useful in the treatment of a range of oxidative stress-related diseases. N-(4-acetamidophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has also been shown to exhibit neuroprotective properties, which could be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the major advantages of using N-(4-acetamidophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its relatively low toxicity. N-(4-acetamidophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to exhibit low toxicity in both in vitro and in vivo studies. Additionally, N-(4-acetamidophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to exhibit high stability, which makes it a useful compound for long-term studies. However, one of the limitations of using N-(4-acetamidophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its relatively low solubility, which can make it difficult to work with in certain experimental conditions.
将来の方向性
There are several future directions for research on N-(4-acetamidophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide. One potential area of research is in the development of new cancer treatments based on N-(4-acetamidophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide. Additionally, further research is needed to fully understand the mechanism of action of N-(4-acetamidophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide and its potential applications in the treatment of a range of diseases. Finally, research is needed to develop new synthesis methods for N-(4-acetamidophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide that could improve its yield and solubility.
合成法
The synthesis of N-(4-acetamidophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of 4-acetamidophenyl hydrazine with furan-2-carboxylic acid hydrazide in the presence of a catalyst. The resulting intermediate is then reacted with acetic anhydride to form N-(4-acetamidophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide. The overall yield of this synthesis method is approximately 60%.
科学的研究の応用
N-(4-acetamidophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to exhibit a range of potential applications in scientific research. One of the most promising areas of research for N-(4-acetamidophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide is in the field of cancer treatment. N-(4-acetamidophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells. Additionally, N-(4-acetamidophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to exhibit anti-inflammatory properties, which could be useful in the treatment of a range of inflammatory diseases.
特性
IUPAC Name |
N-(4-acetamidophenyl)-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c1-11(22)18-12-4-6-13(7-5-12)19-15(23)8-9-16-20-17(21-25-16)14-3-2-10-24-14/h2-7,10H,8-9H2,1H3,(H,18,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNWLNHGBMEFKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(acetylamino)phenyl]-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


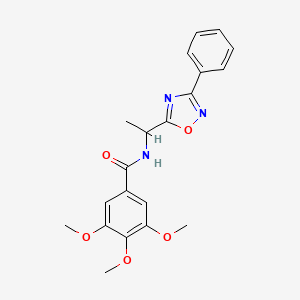

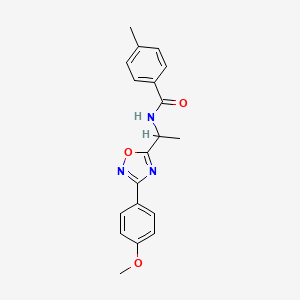

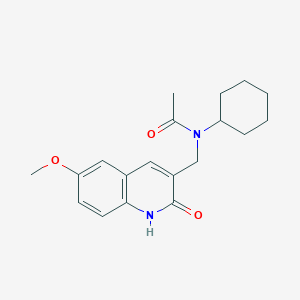
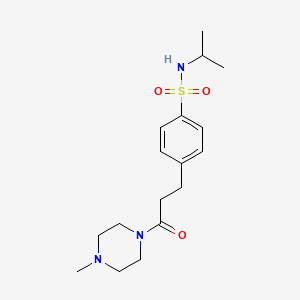
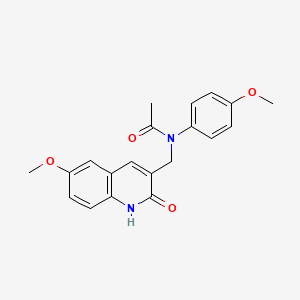
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7695240.png)
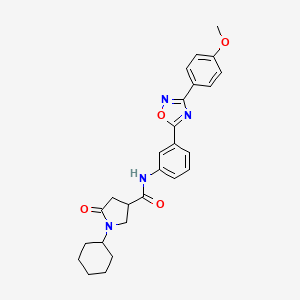
![N'-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)ethanediamide](/img/structure/B7695256.png)
![2,4-dichloro-N-[2-methoxy-5-(morpholine-4-sulfonyl)phenyl]benzamide](/img/structure/B7695258.png)
